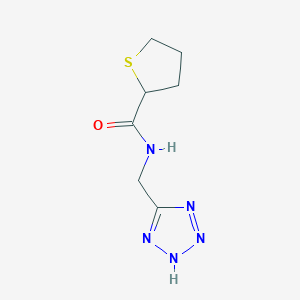![molecular formula C14H18N2O4S B7578379 3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid](/img/structure/B7578379.png)
3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid, also known as N-(5-cyano-2-methylphenyl)-4-[(4-methylsulfonyl)phenyl]butan-2-amine, is a chemical compound that has been extensively researched for its potential use in various scientific applications. This compound is commonly referred to as NS309 and is a potent activator of the small-conductance Ca2+-activated K+ (SK) channels.
Mechanism of Action
NS309 works by activating the small-conductance Ca2+-activated K+ (SK) channels, which are important regulators of neuronal excitability and synaptic transmission. By activating these channels, NS309 can increase the duration of the afterhyperpolarization (AHP) following an action potential, which can lead to an increase in neuronal firing threshold and a decrease in synaptic transmission.
Biochemical and Physiological Effects:
NS309 has been shown to have a number of biochemical and physiological effects, including vasodilation, reduction in blood pressure, enhancement of synaptic transmission, improvement of memory function, and inhibition of cancer cell growth. These effects are thought to be mediated through the activation of SK channels.
Advantages and Limitations for Lab Experiments
One of the main advantages of NS309 is its potency as an activator of SK channels, which makes it a useful tool for studying the role of these channels in various physiological processes. However, one limitation of NS309 is its potential for off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on NS309, including the development of more selective SK channel activators, the investigation of the role of SK channels in neurological disorders such as epilepsy and Parkinson's disease, and the development of NS309 as a potential therapeutic agent for cardiovascular disease and cancer. Additionally, further research is needed to better understand the mechanisms underlying the effects of NS309 on neuronal excitability and synaptic transmission.
Synthesis Methods
The synthesis of NS309 involves several steps, including the reaction of 5-cyano-2-methylbenzenesulfonyl chloride with 4-methylsulfonylphenylmagnesium bromide to form the corresponding sulfonylphenyl ketone. This intermediate is then reacted with 1-bromo-3-chloropropane to form the desired NS309 compound.
Scientific Research Applications
NS309 has been extensively studied for its potential use in various scientific applications, including neuroscience, cardiovascular research, and cancer research. In neuroscience, NS309 has been shown to enhance synaptic transmission and improve memory function. In cardiovascular research, NS309 has been shown to have vasodilatory effects and reduce blood pressure. In cancer research, NS309 has been shown to inhibit the growth of cancer cells.
properties
IUPAC Name |
3-[(5-cyano-2-methylphenyl)sulfonyl-ethylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-4-16(11(3)7-14(17)18)21(19,20)13-8-12(9-15)6-5-10(13)2/h5-6,8,11H,4,7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGYGGICQWPWGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)CC(=O)O)S(=O)(=O)C1=C(C=CC(=C1)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7578313.png)
![2-[1H-imidazol-5-ylsulfonyl(methyl)amino]benzoic acid](/img/structure/B7578318.png)

![3-[1-(1H-imidazol-5-ylsulfonyl)piperidin-2-yl]propanoic acid](/img/structure/B7578325.png)

![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)


![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)
![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)
![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)

